N-(2-ethylphenyl)-2-phenoxypropanamide
Description
N-(2-ethylphenyl)-2-phenoxypropanamide (CAS: 349579-61-9) is an amide derivative with the molecular formula C₁₇H₁₉NO₃ and a molecular weight of 285.34 g/mol. Its structure comprises a propanamide backbone substituted with a phenoxy group at the second carbon and an N-linked 2-ethylphenyl moiety.
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-2-phenoxypropanamide |
InChI |
InChI=1S/C17H19NO2/c1-3-14-9-7-8-12-16(14)18-17(19)13(2)20-15-10-5-4-6-11-15/h4-13H,3H2,1-2H3,(H,18,19) |
InChI Key |
XKWTZNNZSPFQRC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(C)OC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2-phenoxypropanamide typically involves the reaction of 2-ethylphenylamine with 2-phenoxypropanoic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The phenyl and phenoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The phenyl and phenoxy groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated derivatives of the phenyl and phenoxy groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-phenoxypropanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Molecular and Structural Analysis
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| N-(2-ethylphenyl)-2-phenoxypropanamide | 349579-61-9 | C₁₇H₁₉NO₃ | 285.34 | 2-ethylphenyl, phenoxy |
| 2-[(3-fluorophenyl)amino]-N-phenylpropanamide | N/A | C₁₅H₁₅FN₂O | 258.29 | 3-fluorophenylamino, phenyl |
| N-(2-{[1-(3-fluorophenyl)ethyl]amino}ethyl)-2-methylpropanamide | N/A | C₁₄H₂₁FN₂O | 252.33 | 3-fluorophenylethyl, methyl |
| N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide | M1177 | C₂₆H₂₃FN₂O₂ | 420.47 | Indolylethyl, fluorobiphenyl |
Key Observations :
- Substituent Effects: The target compound’s 2-ethylphenyl and phenoxy groups contribute to higher molecular weight compared to fluorinated analogs (e.g., 258.29–252.33 g/mol) .
- Aromatic vs.
Reactivity Trends :
Physicochemical Properties
- Lipophilicity: The phenoxy and ethylphenyl groups in the target compound likely increase logP compared to fluorinated derivatives, suggesting improved membrane permeability .
- Solubility : Fluorinated analogs (e.g., ) may exhibit higher aqueous solubility due to polar F atoms, whereas the target’s aromatic substituents could favor organic solvents .
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